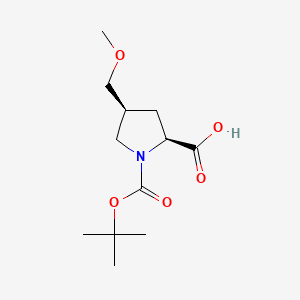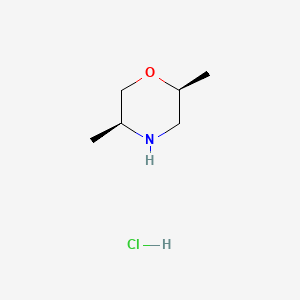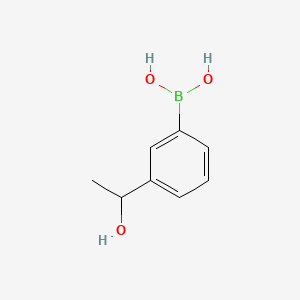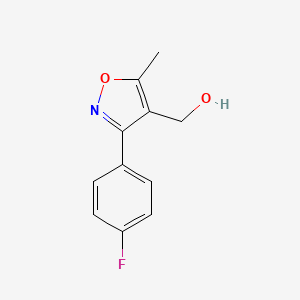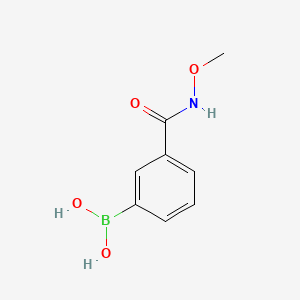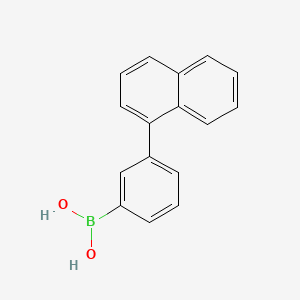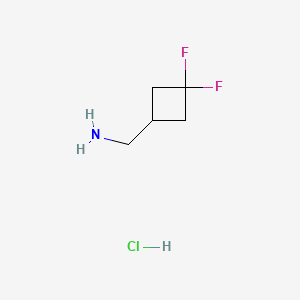
Acide (4-((cyanométhyl)carbamoyl)phényl)boronique
Vue d'ensemble
Description
“(4-((Cyanomethyl)carbamoyl)phenyl)boronic acid” is a chemical compound with the molecular formula C9H9BN2O3 . It has a molecular weight of 203.99 and is typically stored under an inert atmosphere at 2-8°C .
Physical and Chemical Properties Analysis
This compound has a predicted density of 1.31±0.1 g/cm3 . It is typically stored under an inert atmosphere at 2-8°C . Its pKa is predicted to be 8.02±0.16 .Applications De Recherche Scientifique
Synthèse de phénols substitués
Ce composé est utilisé dans la synthèse de phénols substitués, qui sont essentiels à la création de produits pharmaceutiques, de produits naturels et de polymères synthétiques. Un protocole vert et efficace implique l'ipso-hydroxylation d'acides arylboroniques dans l'éthanol, en utilisant du peroxyde d'hydrogène aqueux comme oxydant .
Conception et administration de médicaments
Les acides boroniques et leurs esters, y compris ce composé, sont envisagés pour de nouvelles conceptions de médicaments et des dispositifs d'administration de médicaments. Ils servent de transporteurs de bore adaptés à la capture neutronique thérapeutique, bien qu'ils soient marginalement stables dans l'eau .
Amination intramoléculaire catalysée au rhodium
Le composé est un réactif dans l'amination intramoléculaire catalysée au rhodium. Ce processus est important dans la synthèse de composés organiques complexes, y compris les produits pharmaceutiques .
Arylation directe catalysée au palladium
Il est également utilisé dans l'arylation directe catalysée au palladium. Cette méthode fait partie d'un ensemble plus large de réactions connues sous le nom de réactions de couplage croisé, qui sont essentielles pour former des liaisons carbone-carbone dans la synthèse organique .
Couplage de Suzuki-Miyaura
“(4-((Cyanométhyl)carbamoyl)phényl)boronic acid” est un réactif dans la réaction de couplage de Suzuki-Miyaura. Cette réaction est largement utilisée dans l'industrie pharmaceutique pour créer des composés biaryles, qui sont un motif commun dans les molécules médicamenteuses .
Arylation directe catalysée au ruthénium
Ce composé peut être utilisé dans l'arylation directe catalysée au ruthénium des carbones sp3 benzyliques d'amines acycliques avec des arylboronates. Ce type d'arylation est utile pour introduire des groupes aryles dans une variété de composés chimiques .
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed . Precautionary measures include not eating, drinking, or smoking when using this product, washing hands and face thoroughly after handling, and seeking medical attention if feeling unwell after exposure .
Mécanisme D'action
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including proteins and enzymes .
Mode of Action
(4-((Cyanomethyl)carbamoyl)phenyl)boronic acid is a type of organoboron compound. Organoboron compounds are widely used in Suzuki–Miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring its organic group to a metal catalyst, such as palladium . This process, known as transmetalation, forms a new carbon-carbon bond .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction, in which (4-((Cyanomethyl)carbamoyl)phenyl)boronic acid may participate, is a key biochemical pathway for the formation of carbon-carbon bonds . This reaction is widely applied in organic synthesis, contributing to the creation of a variety of complex organic compounds .
Result of Action
The primary result of the action of (4-((Cyanomethyl)carbamoyl)phenyl)boronic acid is the formation of new carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds, potentially with various biological activities.
Propriétés
IUPAC Name |
[4-(cyanomethylcarbamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BN2O3/c11-5-6-12-9(13)7-1-3-8(4-2-7)10(14)15/h1-4,14-15H,6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHRYRSBKDZTAEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NCC#N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1056636-11-3 | |
| Record name | 4-(cyanomethyl-carbamoyl)phenyl-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

